molecular formula C16H18N2OS2 B5644800 1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

1-[1-(2,5-dimethylphenyl)-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone

Cat. No. B5644800
M. Wt: 318.5 g/mol
InChI Key: HVIFJHSEMPWUBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-substituted 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones, involves reactions between specific esters and phenyl isothiocyanate in the presence of sodium hydride in DMF, yielding high-quality products. These processes can lead to compounds with significant biological activities, including anti-inflammatory and antiarrhythmic effects (Ranise et al., 1994).

Molecular Structure Analysis

X-ray structural studies provide insight into the polymorphism of related compounds, such as (E)-6-(3,4-dimethoxyphenyl)-1-ethyl-4-mesitylimino-3-methyl-3,4-dihydro-2(1H)-pyrimidinone. These studies reveal different crystalline forms and conformational features that contribute to the stability of various polymorphs (Miyamae et al., 1991).

Chemical Reactions and Properties

The reactivity of thioxopyrimidines, for instance, plays a crucial role in heterocyclic synthesis. Their reactions with different reagents under varying conditions can lead to a wide range of heterocyclic compounds with novel structures and potential biological activities (Ho & Yao, 2013).

Physical Properties Analysis

Dihydropyrimidinone derivatives, for example, can be synthesized using ultrasonic irradiation, which offers excellent yields in short reaction times. These methods highlight the importance of innovative synthetic approaches in optimizing the physical properties of such compounds (Darehkordi & Ghazi, 2015).

Chemical Properties Analysis

The chemical properties, including acid-base behavior and complex-forming abilities of pyrimidinones and their thione analogs, have been extensively studied. These investigations provide valuable insights into their reactivity and potential applications in various chemical domains (Pod''yachev et al., 1994).

properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)-6-methyl-4-methylsulfanyl-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-9-6-7-10(2)13(8-9)18-11(3)14(12(4)19)15(21-5)17-16(18)20/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFJHSEMPWUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C(=NC2=S)SC)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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